Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo-
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Overview
Description
Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are significant in medicinal chemistry due to their presence in various biologically active molecules, including drugs with antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- typically involves the formation of the thiazole ring followed by the introduction of the carbamoyl and carboxylic acid groups. One common method involves the reaction of 2-aminothiazole with methyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and automated systems helps in achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
82514-69-0 |
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Molecular Formula |
C6H6N2O3S |
Molecular Weight |
186.19 g/mol |
IUPAC Name |
2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C6H6N2O3S/c1-3-2-7-6(12-3)8-4(9)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) |
InChI Key |
YSLGGTIITFTBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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